![molecular formula C14H15BrN4O3 B3447593 N-benzyl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B3447593.png)
N-benzyl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide
Overview
Description
N-benzyl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide has been studied extensively. It has been shown to inhibit the activity of specific enzymes and proteins involved in various biological processes. This compound also interacts with specific receptors and ion channels, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
N-benzyl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide has been shown to have significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit microbial growth. This compound has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
N-benzyl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide has several advantages for lab experiments. It is stable under various conditions, has excellent solubility in various solvents, and is relatively easy to synthesize. However, this compound is relatively expensive and may not be readily available in large quantities.
Future Directions
There are several future directions for the study of N-benzyl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide. One potential direction is the development of new drugs based on this compound's scaffold. Another potential direction is the study of this compound's effects on specific biological systems, such as the immune system or the central nervous system. Additionally, the development of new synthesis methods for this compound may lead to improved yields and reduced costs.
In conclusion, N-benzyl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide is a compound with significant potential for scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs and a better understanding of biological systems.
Scientific Research Applications
N-benzyl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. It has also been used as a scaffold for the development of new drugs and as a probe for the study of biological systems.
properties
IUPAC Name |
N-benzyl-2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O3/c1-10-13(15)14(19(21)22)16-18(10)9-12(20)17(2)8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOIZMNRAAQGDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N(C)CC2=CC=CC=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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